Mapenterol-d6 Hydrochloride
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Overview
Description
Mapenterol-d6 Hydrochloride is a deuterium-labeled version of Mapenterol Hydrochloride. It is primarily used as a β2-adrenoceptor agonist. The deuterium labeling is significant as it helps in the pharmacokinetic and metabolic profiling of the compound, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mapenterol-d6 Hydrochloride involves the incorporation of deuterium into the molecular structure of Mapenterol Hydrochloride. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows stringent regulatory standards to ensure the purity and consistency of the product. The process involves large-scale synthesis using deuterated compounds, followed by purification steps such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Mapenterol-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, under anhydrous conditions.
Substitution: Halogens or alkylating agents, under varying temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Scientific Research Applications
Mapenterol-d6 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in pharmacokinetic studies to understand the metabolic pathways of drugs.
Biology: Helps in studying the interactions of β2-adrenoceptor agonists with biological systems.
Medicine: Aids in the development of new therapeutic agents by providing insights into drug metabolism and efficacy.
Industry: Utilized in the quality control and validation of pharmaceutical products
Mechanism of Action
Mapenterol-d6 Hydrochloride exerts its effects by binding to β2-adrenoceptors, which are G protein-coupled receptors. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the relaxation of smooth muscles, particularly in the respiratory tract, making it useful in treating conditions like asthma .
Comparison with Similar Compounds
Mapenterol Hydrochloride: The non-deuterated version, which has similar pharmacological properties but different pharmacokinetic profiles.
Salbutamol: Another β2-adrenoceptor agonist used for similar therapeutic purposes.
Terbutaline: A β2-adrenoceptor agonist with a different chemical structure but similar mechanism of action.
Uniqueness: Mapenterol-d6 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms make the compound more stable and less prone to metabolic degradation, allowing for more accurate and detailed analysis of its behavior in biological systems .
Properties
CAS No. |
1246816-02-3 |
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Molecular Formula |
C₁₄H₁₅D₆Cl₂F₃N₂O |
Molecular Weight |
367.27 |
Synonyms |
4-Amino-3-chloro-α-[[(1,1-dimethylpropyl-d6)amino]methyl]-5-(trifluoromethyl)benzenemethanol Hydrochloride; |
Origin of Product |
United States |
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